

Commercial Sources and Technical Guide for 23:0 Phosphatidylcholine (PC) Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 23:0 PC

Cat. No.: B039435

[Get Quote](#)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 23:0 Phosphatidylcholine (PC), also known by its systematic name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine. Due to its synthetic nature and rarity in biological systems, **23:0 PC** serves as an invaluable tool in lipidomics research and for the formulation of model membranes. This document details its commercial availability, physicochemical properties, and provides in-depth experimental protocols for its primary applications.

Commercial Availability

23:0 PC is a specialty lipid available as a powder from several reputable commercial suppliers. The primary form offered is a high-purity powder, ensuring its suitability for sensitive analytical and biophysical applications. Below is a summary of key commercial sources.

Supplier	Product Name	Purity	Format	Storage
Avanti Polar Lipids (distributed by Sigma-Aldrich)	23:0 PC, 1,2-ditricosanoyl-sn-glycero-3-phosphocholine	>99% (TLC)	Powder	-20°C
Blue Tiger Scientific	1,2-Ditricosanoyl-sn-glycero-3-phosphocholine (23:0 PC)	High Purity	Powder	-20°C

Physicochemical Properties

The well-defined chemical structure of **23:0 PC** makes it an excellent standard for various applications. Its properties are summarized in the table below.^[1]

Property	Value
Systematic Name	1,2-ditricosanoyl-sn-glycero-3-phosphocholine
Synonym	PC(23:0/23:0)
Molecular Formula	C ₅₄ H ₁₀₈ NO ₈ P
Molecular Weight	930.41 g/mol
CAS Number	112241-60-8
Appearance	White to off-white powder
Purity	>99%
Storage Temperature	-20°C

Core Applications and Experimental Protocols

The primary applications of **23:0 PC** powder are as a non-endogenous internal standard in lipidomics and as a structural component in the preparation of liposomes for biophysical

studies and drug delivery research.

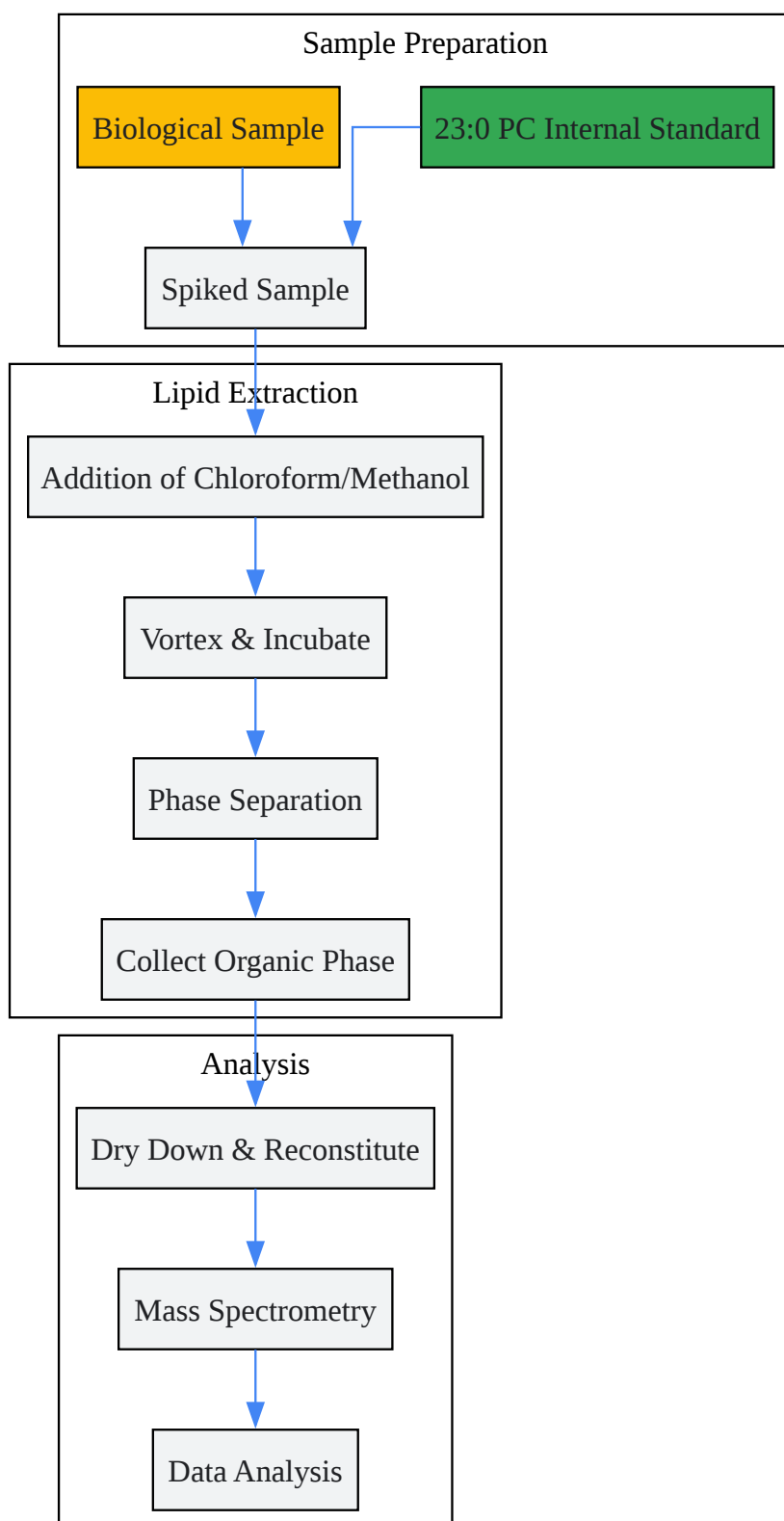
23:0 PC as a Non-Endogenous Internal Standard in Lipidomics

In mass spectrometry-based lipidomics, accurate quantification of lipid species is crucial. **23:0 PC** is an ideal internal standard because it is not naturally present in most biological samples. Its addition to a sample at a known concentration allows for the normalization of extraction efficiency and ionization response, leading to more accurate quantification of endogenous lipids.

This protocol outlines a general procedure for the extraction of lipids from a biological sample (e.g., plasma, cell culture) using a modified Folch method with **23:0 PC** as an internal standard.

- Preparation of Internal Standard Stock Solution:
 - Prepare a stock solution of **23:0 PC** powder in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), at a concentration of 1 mg/mL.
 - Store the stock solution at -20°C.
- Sample Preparation:
 - To a known volume or mass of the biological sample (e.g., 100 µL of plasma), add a precise amount of the **23:0 PC** internal standard stock solution. The amount added should be within the linear range of detection of the mass spectrometer.
- Lipid Extraction (Modified Folch Method):
 - Add 20 volumes of a cold chloroform:methanol (2:1 v/v) mixture to the sample containing the internal standard.
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
 - Incubate the mixture on ice for 30 minutes.

- Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
- Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Dry the extracted lipid phase under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in a solvent compatible with the mass spectrometry analysis (e.g., methanol or isopropanol).
- Mass Spectrometry Analysis:
 - Analyze the lipid extract using a suitable mass spectrometer (e.g., LC-MS/MS).
 - Quantify the endogenous lipids by comparing their peak areas to the peak area of the **23:0 PC** internal standard.



[Click to download full resolution via product page](#)

Caption: Workflow for using **23:0 PC** as an internal standard in lipidomics.

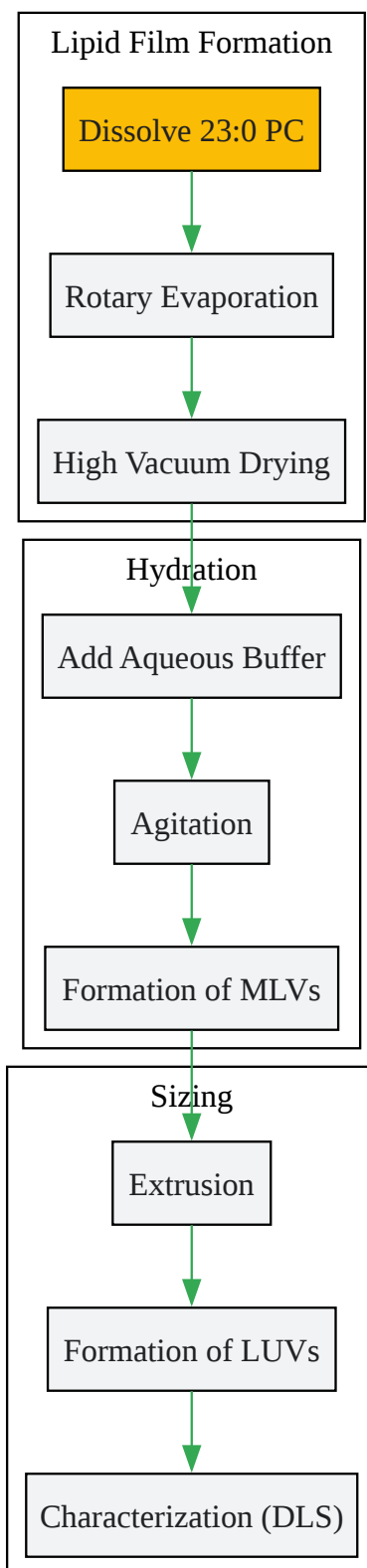
Preparation of Liposomes Using 23:0 PC

23:0 PC is also used to prepare synthetic liposomes, which are valuable tools for studying membrane properties, protein-lipid interactions, and for developing drug delivery systems. The long, saturated acyl chains of **23:0 PC** result in liposomes with a high phase transition temperature and a rigid membrane structure.

This protocol describes the preparation of unilamellar vesicles (liposomes) using the thin-film hydration method followed by extrusion.

- Lipid Film Formation:
 - Dissolve **23:0 PC** powder in chloroform or a chloroform:methanol mixture in a round-bottom flask. If preparing mixed-lipid liposomes, co-dissolve the other lipids in the same solvent.
 - Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline) pre-heated to a temperature above the phase transition temperature of **23:0 PC**.
 - Agitate the flask by gentle swirling or vortexing to disperse the lipid film and form multilamellar vesicles (MLVs).
- Extrusion for Unilamellar Vesicles:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Heat the extruder to a temperature above the phase transition temperature of the lipid.

- Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form large unilamellar vesicles (LUVs).
- Characterization:
 - Characterize the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
 - The concentration of the liposomes can be determined using a phosphate assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of liposomes using **23:0 PC**.

Conclusion

23:0 Phosphatidylcholine is a high-purity, synthetic lipid that serves as a critical tool for researchers in lipidomics and membrane biophysics. Its non-endogenous nature makes it an excellent internal standard for accurate lipid quantification by mass spectrometry, while its well-defined physicochemical properties are advantageous for the creation of model membrane systems. The detailed protocols provided in this guide offer a starting point for the successful application of **23:0 PC** powder in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Sources and Technical Guide for 23:0 Phosphatidylcholine (PC) Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039435#commercial-sources-for-23-0-pc-powder]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com